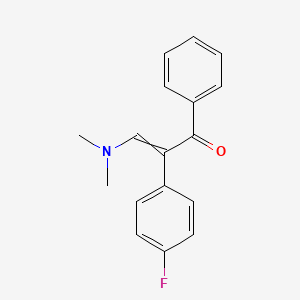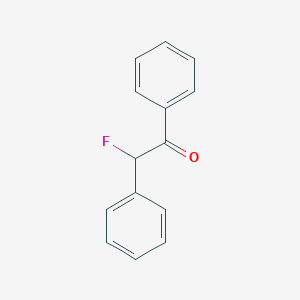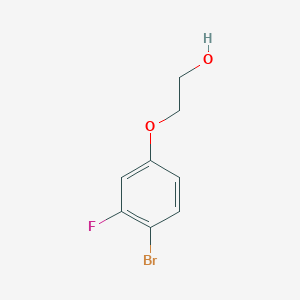
1-(7,8-Dihydro-1,6-naphthyridin-6(5H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-Dihydro-1,6-naphthyridin-6(5H)-yl)ethanone is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-Dihydro-1,6-naphthyridin-6(5H)-yl)ethanone typically involves the Heck-type vinylation of chloropyridine using ethylene gas, followed by the formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia. A key step in the synthesis is the ruthenium-catalyzed enantioselective transfer hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
1-(7,8-Dihydro-1,6-naphthyridin-6(5H)-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used in further synthetic applications .
Aplicaciones Científicas De Investigación
1-(7,8-Dihydro-1,6-naphthyridin-6(5H)-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(7,8-Dihydro-1,6-naphthyridin-6(5H)-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, promoting aberrant multimerization of the integrase enzyme and inhibiting HIV-1 replication . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(7,8-Dihydro-1,6-naphthyridin-6(5H)-yl)ethanone include other naphthyridine derivatives such as:
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 6-Acetyl-1,2,3,4-tetrahydronaphthalene
- 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone .
Uniqueness
What sets this compound apart from similar compounds is its specific acetyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This unique structural feature allows for the formation of specific derivatives with targeted pharmacological properties .
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)ethanone |
InChI |
InChI=1S/C10H12N2O/c1-8(13)12-6-4-10-9(7-12)3-2-5-11-10/h2-3,5H,4,6-7H2,1H3 |
Clave InChI |
IJRSUVXSVJEXFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C(C1)C=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















